



Reversibility of S-23 induced spermatogenesis suppression

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Compound of Interest

S-23;S23;CCTHmethylpropionamide

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B1680387

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Technical Support Center: S-23 and Spermatogenesis

Disclaimer: S-23 is a research compound and is not approved for human use. The information provided here is for research and informational purposes only and is based on preclinical data. There are no controlled human trials on S-23.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which S-23 suppresses spermatogenesis?

S-23, a potent, non-steroidal selective androgen receptor modulator (SARM), suppresses spermatogenesis primarily by disrupting the hypothalamic-pituitary-gonadal (HPG) axis.[1] By binding to androgen receptors, S-23 signals to the hypothalamus and pituitary gland that there are abundant androgens in the system.[1] This leads to a negative feedback loop that reduces the production of gonadotropin-releasing hormone (GnRH), which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] LH is crucial for testosterone production in the testes, and both testosterone and FSH are essential for spermatogenesis.[2][3] The resulting decrease in intratesticular testosterone and FSH levels leads to the suppression and potential cessation of sperm production.[1]

Q2: Is the suppression of spermatogenesis induced by S-23 reversible?



Preclinical evidence from animal studies suggests that the suppression of spermatogenesis induced by S-23 is reversible upon cessation of the compound's administration.[1][4] A key study in male rats demonstrated that after a period of S-23 induced infertility, the animals' fertility was fully restored after a recovery period.[4] However, it is crucial to note that there is no human data to confirm these findings, and the timeline for recovery in humans is unknown. [1]

Q3: What does the preclinical data show regarding the timeline for recovery of spermatogenesis after S-23 cessation?

A preclinical study in male rats investigated the use of S-23 in combination with estradiol benzoate (EB) as a potential male contraceptive.[4] The study found that after 10 weeks of treatment, which resulted in infertility, the effects were fully reversible.[4] A 100% pregnancy rate was observed in mating trials after a 100-day recovery period following the termination of treatment.[4]

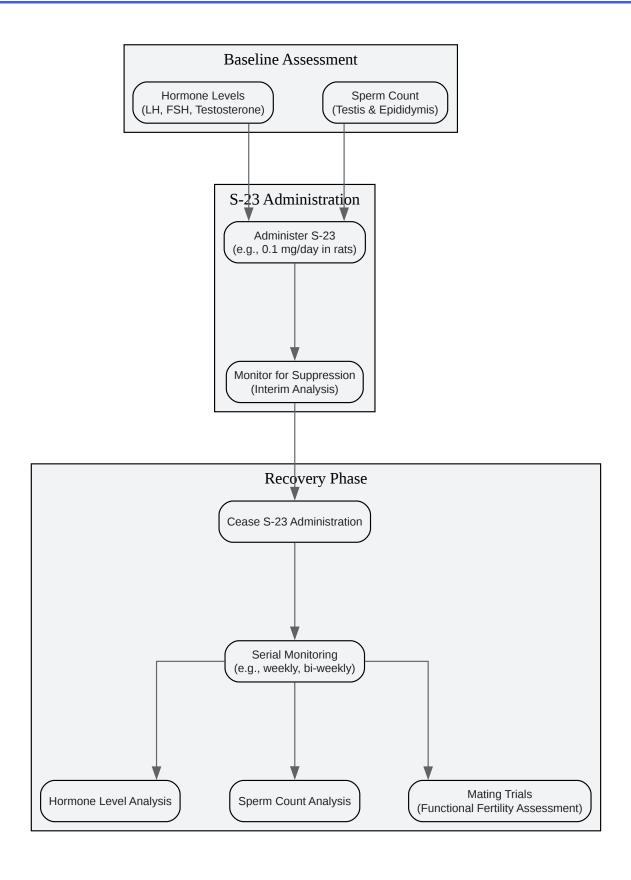
Troubleshooting Guides

Issue: How can we monitor the suppression and recovery of spermatogenesis in our preclinical models?

Solution: A comprehensive monitoring plan should include hormonal assays and testicular and epididymal sperm analysis at baseline, during S-23 administration, and at various time points during the recovery phase.

Experimental Workflow for Assessing Spermatogenesis Reversibility





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Caption: A typical workflow for a preclinical study on S-23.



Issue: Our researchers are discussing "Post-Cycle Therapy" (PCT) for recovery. What is the scientific rationale for this in the context of S-23 research?

Solution: The concept of "Post-Cycle Therapy" (PCT) originates from the non-clinical use of anabolic-androgenic steroids and is anecdotally applied to SARMs like S-23.[4] The rationale is to use compounds, typically Selective Estrogen Receptor Modulators (SERMs) like tamoxifen or clomiphene, to accelerate the recovery of the HPG axis.[5][6][7]

SERMs work by blocking estrogen receptors in the hypothalamus and pituitary gland.[7] This action prevents the negative feedback of estrogen on GnRH and subsequent LH/FSH production. By blocking this feedback, SERMs can theoretically "jump-start" the HPG axis, leading to a quicker restoration of endogenous testosterone production and spermatogenesis. [7] While this is the proposed mechanism, the efficacy and safety of this approach for S-23 have not been formally studied in a clinical setting.

Data Presentation

Table 1: Effects of S-23 on Hormonal and Reproductive Parameters in Male Rats

Treatment Group	LH (ng/mL)	FSH (ng/mL)	Prostate Weight (g)	Levator Ani Weight (g)	Testis Sperm Count (10^6/testis)
Intact Control	2.5 ± 0.3	8.2 ± 0.5	0.8 ± 0.05	0.3 ± 0.02	120 ± 10
S-23 (0.1 mg/day) + EB	Suppressed >50%	Suppressed	Decreased	Increased	Near zero in 4 of 6 animals
S-23 (0.75 mg/day) + EB	Suppressed	Suppressed	Maintained	Increased	Similar to control

Data adapted from preclinical studies in male rats treated for 10 weeks. EB (estradiol benzoate) was co-administered to maintain sexual behavior.[4]

Table 2: Reversibility of S-23 Induced Infertility in Male Rats



Treatment Group	Mating Trial Outcome (During Treatment)	Mating Trial Outcome (After 100-day Recovery)	
S-23 (0.1 mg/day) + EB	0% Pregnancy Rate (0 of 6)	100% Pregnancy Rate	

Data from a preclinical study where male rats were treated for 10 weeks and then allowed a recovery period.[4]

Experimental Protocols

Key Preclinical Study Methodology for Assessing Reversibility

This protocol is a summary of the methodology used in a key preclinical study on S-23.[4]

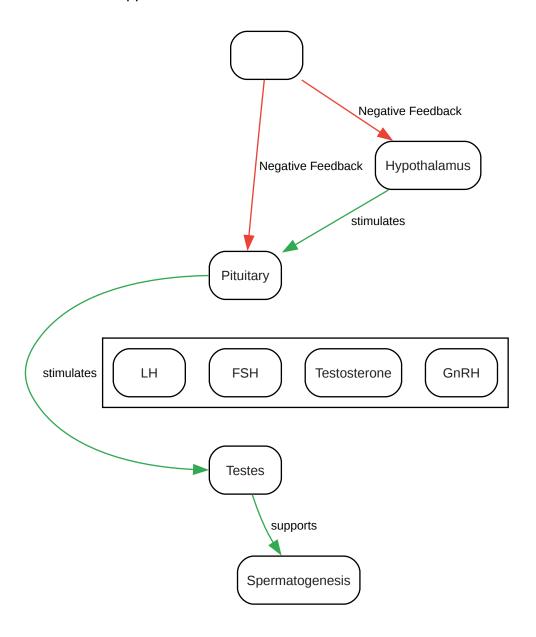
- Animal Model: Intact male rats.
- Treatment: Daily subcutaneous injections of S-23 (at varying doses, e.g., 0.1 mg/day) and estradiol benzoate (EB, e.g., 5μ g/day) for 70 days (10 weeks). A control group receives a vehicle injection.
- In-life Assessments:
 - Hormone Levels: Blood samples are collected to measure serum concentrations of LH and FSH.
 - Mating Trials: During the treatment phase, male rats are co-housed with female rats to assess fertility (pregnancy rates).
- Recovery Phase: After the 70-day treatment period, administration of S-23 and EB is discontinued.
- Post-Recovery Assessments:
 - Mating Trials: After a recovery period (e.g., 100 days), male rats are again co-housed with female rats to assess the return of fertility.



 Terminal Assessments: At the end of the study, animals are euthanized, and reproductive organs (testes, prostate, seminal vesicles) are weighed. Testicular and epididymal sperm counts are performed.

Signaling Pathways

S-23 Induced HPG Axis Suppression

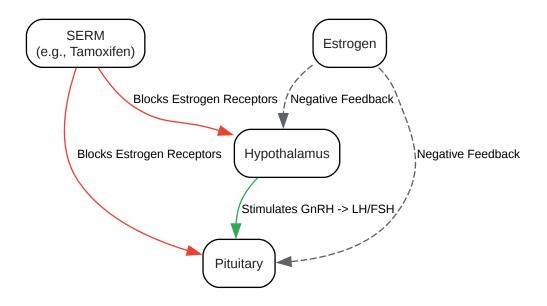


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Caption: S-23's negative feedback on the HPG axis.



Proposed Mechanism of SERMs in HPG Axis Recovery



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Caption: How SERMs may aid in HPG axis recovery.

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